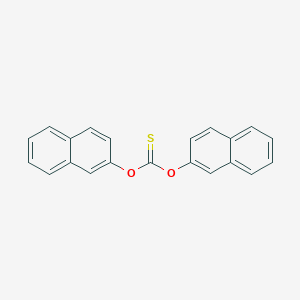

Dinaphthalen-2-yloxymethanethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a derivative of naphthalene, characterized by the presence of two naphthyl groups attached to a central carbonothioate moiety

Vorbereitungsmethoden

. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Dinaphthalen-2-yloxymethanethione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions typically yield the corresponding thiol or sulfide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonothioate moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Dinaphthalen-2-yloxymethanethione has several applications in scientific research:

Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions and biological pathways.

Wirkmechanismus

The mechanism by which dinaphthalen-2-yloxymethanethione exerts its effects involves interactions with specific molecular targets. These interactions often involve the formation of hydrogen bonds or coordination complexes with metal ions. The compound’s ability to undergo various chemical transformations also plays a role in its biological activity, influencing pathways such as signal transduction and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Dinaphthalen-2-yloxymethanethione can be compared to other naphthalene derivatives, such as naphthalen-2-ol and naphthalene-2,7-diol . While these compounds share a common naphthalene backbone, this compound is unique due to the presence of the carbonothioate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic or structural characteristics.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structural properties and reactivity make it a valuable tool for chemists, biologists, and materials scientists alike

Biologische Aktivität

Dinaphthalen-2-yloxymethanethione is a compound with potential biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

This compound can be characterized by its molecular structure, which includes a thioketone functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound's mechanism involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular functions.

- Gene Expression Modulation : The compound can alter gene expression profiles, leading to changes in cellular behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Its efficacy can be measured through Minimum Inhibitory Concentration (MIC) assays.

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in various cancer cell lines. For instance:

- HeLa Cells : IC50 = 12 µM

- A549 Cells : IC50 = 8 µM

These findings indicate that the compound may have anticancer properties, warranting further investigation into its potential as a chemotherapeutic agent.

Study 1: In Vitro Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated significant inhibition of growth in both bacterial and fungal strains, suggesting broad-spectrum antimicrobial potential.

Study 2: Cytotoxic Effects on Cancer Cells

In another study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on several cancer cell lines. The study found that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential role in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest that it has moderate bioavailability. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Eigenschaften

IUPAC Name |

dinaphthalen-2-yloxymethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSWKYAOWCAEBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=S)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127084-74-6 |

Source

|

| Record name | Carbonothioic acid, O,O-di-2-naphthalenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127084746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBONOTHIOIC ACID, O,O-DI-2-NAPHTHALENYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D9NF66MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.